molecular formula C7H11ClN2 B595590 4,5,6,7-Tetrahydro-1H-indazole hydrochloride CAS No. 18161-11-0

4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Cat. No.: B595590
CAS No.: 18161-11-0
M. Wt: 158.629
InChI Key: MRWXPAPXTKTTMR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to form the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts and controlled reaction environments to minimize byproducts and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated indazole compounds .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-indazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
  • (S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride

Uniqueness

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .

Biological Activity

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of the Compound

This compound is a bicyclic compound that has been utilized as a building block in the synthesis of more complex molecules. Its structure allows for interactions with various biological targets, making it valuable in both research and therapeutic contexts.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Sigma Receptors : The compound shows notable activity against sigma-1 and sigma-2 receptors. Studies indicate that it can modulate these receptors' activity, which is crucial in central nervous system (CNS) disorders and cancer .
  • GSK-3β Inhibition : Recent findings suggest that tetrahydroindazoles can inhibit glycogen synthase kinase 3 beta (GSK-3β), an important player in various signaling pathways related to cancer and neurodegenerative diseases .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, particularly against bacterial strains like Escherichia coli and Staphylococcus aureus.

Therapeutic Applications

The therapeutic implications of this compound are broad:

  • Anticancer Agents : Its ability to inhibit sigma receptors and GSK-3β positions it as a candidate for cancer therapy. Compounds derived from tetrahydroindazoles have shown selective cytotoxicity against various cancer cell lines while sparing normal cells .
CompoundTargetIC50 Value (nM)Selectivity
7aSigma-1500Moderate
7tSigma-220High
  • Anti-inflammatory Properties : Several studies have reported significant anti-inflammatory effects in animal models. For instance, 1-aryl derivatives exhibited high anti-inflammatory activity with an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .

Study on Sigma Receptor Inhibition

A study explored the structure-activity relationship (SAR) of tetrahydroindazole derivatives. Compound 7a showed moderate activity against sigma receptors with pK_i values of 5.8 (sigma-1) and 5.7 (sigma-2). Further modifications led to enhanced potency and selectivity for sigma receptors .

GSK-3β Inhibition Study

In another study focusing on GSK-3β inhibition, a series of tetrahydroindazoles were synthesized. The most potent inhibitor demonstrated an IC50 value of 8 nM and was characterized by favorable solubility profiles suitable for further development as therapeutic agents .

Antimicrobial Activity Evaluation

Research evaluating the antimicrobial efficacy of tetrahydroindazole derivatives revealed that increasing concentrations correlated with larger zones of inhibition against E. coli and S. aureus. The most effective compounds were identified through molecular docking studies that highlighted their interactions with bacterial enzymes like DNA gyrase .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXPAPXTKTTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681466
Record name 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18161-11-0
Record name 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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